![molecular formula C25H32N2O2 B14398191 1,5-Bis[4-(benzyloxy)butyl]-1H-imidazole CAS No. 89882-45-1](/img/structure/B14398191.png)
1,5-Bis[4-(benzyloxy)butyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis[4-(benzyloxy)butyl]-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound features two benzyloxybutyl groups attached to the imidazole ring, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis[4-(benzyloxy)butyl]-1H-imidazole can be achieved through several methods. One common approach involves the reaction of 1H-imidazole with 4-(benzyloxy)butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis[4-(benzyloxy)butyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The benzylic positions can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can target the imidazole ring or the benzyloxy groups, leading to different reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic positions can yield benzoic acid derivatives, while substitution reactions can introduce various functional groups at the benzylic positions .
Scientific Research Applications
1,5-Bis[4-(benzyloxy)butyl]-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,5-Bis[4-(benzyloxy)butyl]-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy groups can enhance the compound’s binding affinity to these targets, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,5-Bis(benzyloxy)pentane: Similar structure but lacks the imidazole ring, resulting in different chemical and biological properties.
4-Benzyloxy-1-di(tert-butyl)silyloxybenzene: Contains benzyloxy groups but differs in the core structure, leading to distinct reactivity and applications.
Uniqueness
1,5-Bis[4-(benzyloxy)butyl]-1H-imidazole stands out due to the presence of both benzyloxybutyl groups and the imidazole ring. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
89882-45-1 |
|---|---|
Molecular Formula |
C25H32N2O2 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
1,5-bis(4-phenylmethoxybutyl)imidazole |
InChI |
InChI=1S/C25H32N2O2/c1-3-11-23(12-4-1)20-28-17-9-7-15-25-19-26-22-27(25)16-8-10-18-29-21-24-13-5-2-6-14-24/h1-6,11-14,19,22H,7-10,15-18,20-21H2 |
InChI Key |
GJRWOTDHZCKBGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCC2=CN=CN2CCCCOCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene](/img/structure/B14398114.png)
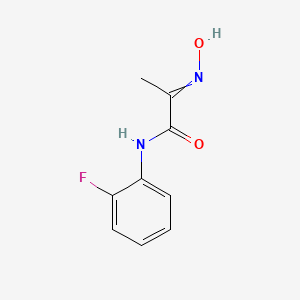
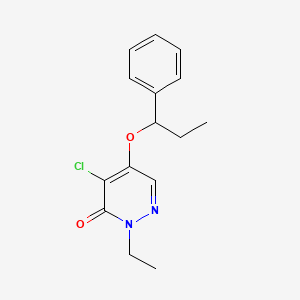
![5-[3-(4-Chlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14398135.png)
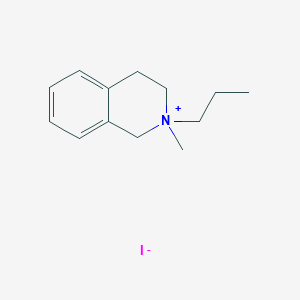
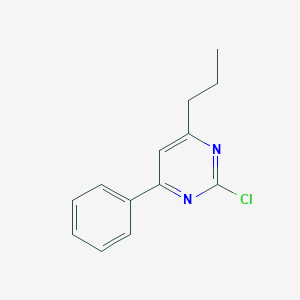
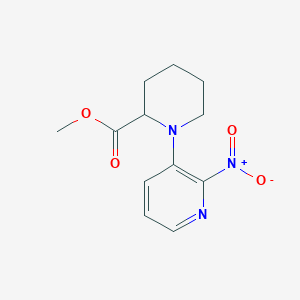
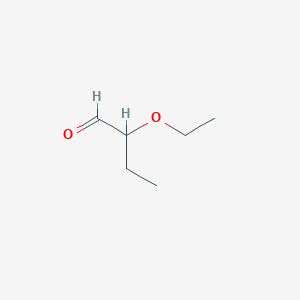

![4-Methoxy-7-[methyl(octadecyl)amino]naphthalene-1-sulfonic acid](/img/structure/B14398161.png)
![1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine](/img/structure/B14398172.png)
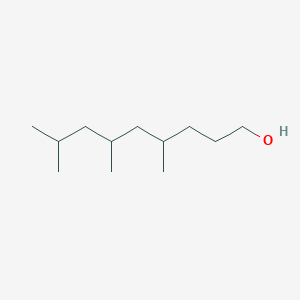
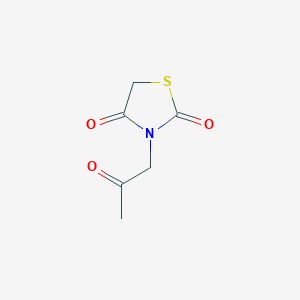
![3,5-Dibromo-4-[2-(4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14398198.png)
